1-(3-Bromobenzyl)piperidine

Catalog No.
S676522
CAS No.
59507-40-3
M.F
C12H16BrN
M. Wt
254.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromobenzyl)piperidine

CAS Number

59507-40-3

Product Name

1-(3-Bromobenzyl)piperidine

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

InChI

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2

InChI Key

HQVJFZUPPAXRCS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br

Synthesis and Characterization:

Potential Applications:

  • Medicinal Chemistry: The piperidine ring is a prevalent scaffold in numerous drugs, and the presence of a bromine atom can influence biological activity. Researchers might investigate 1-(3-Bromobenzyl)piperidine as a starting point for designing novel drug candidates.
  • Material Science: The combination of aromatic and aliphatic groups in 1-(3-Bromobenzyl)piperidine suggests potential applications in material science. Researchers might explore its use as a precursor for the synthesis of functional polymers or as a building block in supramolecular assemblies.

1-(3-Bromobenzyl)piperidine is a chemical compound with the molecular formula C12_{12}H16_{16}BrN and a molecular weight of 240.17 g/mol. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, substituted with a bromobenzyl group at the 1-position. The presence of the bromine atom enhances its reactivity and biological activity, making it an interesting target for various chemical and pharmaceutical applications. The compound exhibits properties typical of piperidine derivatives, including potential interactions with biological systems due to its ability to act as a ligand in various receptor interactions.

  • Lithium-Bromine Exchange Reaction: This reaction involves the treatment of 1-(3-bromobenzyl)piperidine with n-butyllithium, leading to the formation of a lithium intermediate which can further react with electrophiles such as methanol to yield substituted products .
  • Nucleophilic Substitution: The bromine atom in 1-(3-bromobenzyl)piperidine can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives .
  • Cyclization Reactions: The compound can also participate in cyclization reactions, forming more complex structures through intramolecular or intermolecular pathways .

The biological activity of 1-(3-bromobenzyl)piperidine is primarily linked to its interactions with neurotransmitter systems. It has been studied for its potential effects on:

  • Anticancer Activity: Some studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction .
  • Neurotransmitter Modulation: The compound may influence neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways, which could have implications for treating neurological disorders .

Several synthesis methods have been reported for 1-(3-bromobenzyl)piperidine:

  • Direct Alkylation: A common method involves the alkylation of piperidine with 3-bromobenzyl chloride using a base like potassium carbonate in an organic solvent .
  • Reduction Reactions: The compound can also be synthesized via reduction reactions starting from corresponding ketones or aldehydes followed by cyclization .
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protecting group strategies and functional group interconversions to achieve higher yields and purity .

1-(3-Bromobenzyl)piperidine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in treating neurological conditions and certain types of cancer.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis, particularly in the development of new piperidine-based drugs .

Studies on the interactions of 1-(3-bromobenzyl)piperidine highlight its potential as a ligand for various biological targets:

  • Receptor Binding Studies: Research indicates that this compound can bind selectively to certain receptors involved in neurotransmission, which could lead to therapeutic applications .
  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes related to neurotransmitter degradation, suggesting potential uses in treating conditions like depression and anxiety disorders .

Several compounds share structural similarities with 1-(3-bromobenzyl)piperidine. Here are some notable examples:

Compound NameStructure TypeNotable Properties
1-(3-Chlorobenzyl)piperidinePiperidine DerivativeSimilar reactivity; potential anticancer activity
1-(4-Bromobenzyl)piperidinePiperidine DerivativeDifferent substitution pattern; neuroactive properties
1-(2-Bromobenzyl)piperidinePiperidine DerivativeDistinct sterics; explored for similar biological activities
4-BromobenzylpiperazinePiperazine DerivativeRelated structure; varying biological activity profile

The uniqueness of 1-(3-bromobenzyl)piperidine lies in its specific bromine substitution pattern, which influences both its reactivity and biological interactions compared to these similar compounds. Its distinct properties make it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

3.8

Wikipedia

1-(3-Bromobenzyl)piperidine

Dates

Last modified: 08-15-2023

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